molecular formula C11H11N3O2 B14834073 3-Cyano-5-cyclopropoxy-N-methylpicolinamide

3-Cyano-5-cyclopropoxy-N-methylpicolinamide

Cat. No.: B14834073
M. Wt: 217.22 g/mol
InChI Key: OCJXJEYAFDPUQU-UHFFFAOYSA-N
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Description

3-Cyano-5-cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . This compound is known for its unique structure, which includes a cyano group, a cyclopropoxy group, and a picolinamide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-cyclopropoxy-N-methylpicolinamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-cyclopropoxy-N-methylpicolinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions, where the cyano or cyclopropoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

3-Cyano-5-cyclopropoxy-N-methylpicolinamide is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyano-5-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The cyano group and cyclopropoxy group play crucial roles in its reactivity and binding to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-5-cyclopropoxy-N-methylpicolinamide is unique due to its specific substitution pattern on the picolinamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

3-cyano-5-cyclopropyloxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C11H11N3O2/c1-13-11(15)10-7(5-12)4-9(6-14-10)16-8-2-3-8/h4,6,8H,2-3H2,1H3,(H,13,15)

InChI Key

OCJXJEYAFDPUQU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=N1)OC2CC2)C#N

Origin of Product

United States

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